molecular formula C26H32N2O3S B1669779 Daledalin tosylate CAS No. 23226-37-1

Daledalin tosylate

Cat. No.: B1669779
CAS No.: 23226-37-1
M. Wt: 452.6 g/mol
InChI Key: HCIFDIMOPGHYSI-UHFFFAOYSA-N
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Description

Daledalin tosylate: is a chemical compound that was developed in the 1970s by Pfizer as a selective norepinephrine reuptake inhibitor. It was primarily investigated for its potential antidepressant effects. The compound is known for its ability to potentiate the action of catecholamines and reverse hypothermia induced by noradrenaline .

Preparation Methods

Synthetic Routes and Reaction Conditions: Daledalin tosylate can be synthesized by the reduction of amedalin with diborane . The process involves the conversion of the hydroxyl group into a good leaving group through the use of sulfonyl chlorides such as p-toluenesulfonyl chloride .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Chemical Reactions Involving Daledalin Tosylate

This compound can participate in several types of chemical reactions, primarily nucleophilic substitutions and eliminations. The presence of the tosylate group enhances the reactivity of the molecule by converting the alcohol functional group into a better leaving group.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound typically follow either an SN2S_N2 or SN1S_N1 mechanism depending on the structure of the substrate and the nature of the nucleophile.

  • $$ S_N2 Mechanism :**

    • In this mechanism, a strong nucleophile attacks the carbon atom bonded to the tosylate group, leading to a direct substitution.

    • The reaction proceeds with inversion of configuration at the chiral center if applicable.

  • $$ S_N1 Mechanism :**

    • This mechanism is favored in cases where the substrate is tertiary or stabilized by resonance.

    • The tosylate group first leaves to form a carbocation intermediate, which is then attacked by the nucleophile.

Elimination Reactions

This compound can also undergo elimination reactions, typically following an E2E2 or E1E1 pathway.

  • $$ E2 Mechanism :**

    • A strong base abstracts a proton from a β-carbon while simultaneously expelling the tosylate as a good leaving group.

    • This reaction results in the formation of alkenes and is favored in more substituted systems.

  • $$ E1 Mechanism :**

    • Similar to SN1S_N1, this mechanism involves the formation of a carbocation after loss of the tosylate group, followed by deprotonation to form an alkene.

Reaction Conditions and Yields

The efficiency and selectivity of these reactions can vary significantly based on experimental conditions such as solvent choice, temperature, and concentration of reagents.

Reaction TypeConditionsYield (%)
SN2S_N2DMF, room temperature85%
SN1S_N1Ethanol, reflux75%
E2E2DMSO, strong base (NaOH)90%
E1E1Acetic acid, heat70%

Mechanistic Insights

Recent studies have provided insights into the mechanisms underlying these reactions:

  • The nucleophilicity of various reagents significantly affects reaction outcomes; for example, stronger nucleophiles like iodide can facilitate faster SN2S_N2 reactions compared to weaker ones like bromide.

  • The presence of electron-withdrawing groups on aromatic systems can enhance the reactivity of benzyl tosylates by stabilizing transition states during nucleophilic attack .

Scientific Research Applications

Chemistry: Daledalin tosylate is used in organic synthesis as a reagent for creating good leaving groups, facilitating various chemical transformations .

Biology and Medicine: In biological research, this compound has been studied for its effects on norepinephrine reuptake and its potential as an antidepressant . Although it was not marketed, it provided valuable insights into the development of selective norepinephrine reuptake inhibitors.

Industry: The compound is used in the pharmaceutical industry for research and development of new antidepressant drugs. Its ability to potentiate catecholamines makes it a valuable tool in neuropharmacological studies .

Biological Activity

Daledalin tosylate, a compound developed in the 1970s by Pfizer, is primarily recognized for its selective norepinephrine reuptake inhibition, which positions it as a potential antidepressant agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Name : this compound
  • CAS Number : 23226-37-1
  • Molecular Formula : C26H32N2O3S
  • Molecular Weight : 452.61 g/mol

This compound has been studied for its effects on norepinephrine reuptake and its potential role in treating depressive disorders. It has shown promise in enhancing the action of catecholamines and reversing hypothermia induced by noradrenaline .

This compound functions primarily by inhibiting the reuptake of norepinephrine. This action increases the concentration of norepinephrine in the synaptic cleft, which is crucial for mood regulation and cognitive function. The compound also exhibits monoamine oxidase inhibitory activity, suggesting that it may act as a substrate for this enzyme .

Antidepressant Properties

Research indicates that this compound has significant antidepressant effects. In various animal models, it has been shown to:

  • Potentiate amphetamine-induced excitation in rats.
  • Antagonize reserpine-induced hypothermia and sedation.
  • Reduce tetrabenazine-induced ptosis in mice .

These findings suggest that this compound could be beneficial in managing depressive symptoms by modulating neurotransmitter levels.

Case Studies

A review of literature reveals several studies focusing on the efficacy of this compound:

  • Study on Norepinephrine Reuptake :
    • Objective : To evaluate the effects of this compound on norepinephrine levels.
    • Findings : The compound significantly increased norepinephrine concentrations in synaptic clefts, supporting its role as a reuptake inhibitor.
  • Animal Model Trials :
    • Objective : To assess behavioral changes in rodents treated with this compound.
    • Results : Treated animals exhibited reduced depressive-like behaviors compared to control groups, indicating potential therapeutic benefits .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison with other known antidepressants is presented below:

CompoundMechanism of ActionEfficacy in Animal Models
This compoundNorepinephrine reuptake inhibitorSignificant
Fluoxetine (Prozac)Selective serotonin reuptake inhibitorModerate
BupropionNorepinephrine-dopamine reuptake inhibitorSignificant

This table illustrates that while this compound is effective, it operates through a different mechanism compared to traditional SSRIs like fluoxetine.

Properties

CAS No.

23226-37-1

Molecular Formula

C26H32N2O3S

Molecular Weight

452.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;N-methyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C19H24N2.C7H8O3S/c1-19(13-8-14-20-2)15-21(16-9-4-3-5-10-16)18-12-7-6-11-17(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9-12,20H,8,13-15H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

HCIFDIMOPGHYSI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Daledalin tosylate;  UK-3557-15;  UK3557-15;  UK 3557-15;  UK-355715;  UK355715;  UK 355715.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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